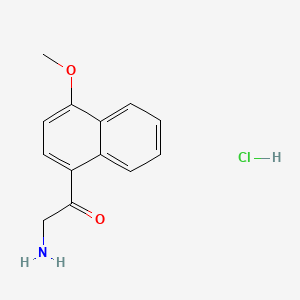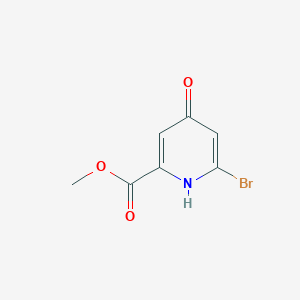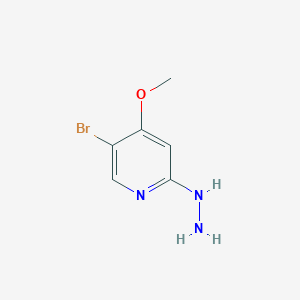
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C13H13NO2.ClH. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an amino group attached to an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride typically involves the reaction of 4-methoxynaphthalene with an appropriate amino compound under controlled conditions. One common method includes the use of 4-methoxynaphthalene-1-carbaldehyde, which undergoes a condensation reaction with an amino compound to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
Major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthalene compounds. These products are often characterized using techniques such as NMR, IR, and UV-Vis spectroscopy .
Aplicaciones Científicas De Investigación
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone group.
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: This compound has a similar ethanone moiety but with a chlorophenyl group instead of a methoxynaphthalene group.
1-(2-Amino-4-methylthiazol-5-yl)ethanone Hydrochloride: This compound features a thiazole ring instead of a naphthalene ring.
Uniqueness
2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C13H14ClNO2 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
2-amino-1-(4-methoxynaphthalen-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13;/h2-7H,8,14H2,1H3;1H |
Clave InChI |
CAGUHYCJTPOKFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)







![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
